2,5-Dichloro-3-methoxyphenylacetic acid
Description
2,5-Dichloro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative characterized by a methoxy group at the 3-position and chlorine atoms at the 2- and 5-positions on the aromatic ring. This structural configuration imparts distinct electronic and steric properties compared to non-chlorinated analogs. The chlorine substituents enhance lipophilicity and may influence biological activity by modulating receptor interactions or metabolic stability .
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(2,5-dichloro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-7-4-6(10)2-5(9(7)11)3-8(12)13/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
QNEGUSSCVPDPJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key parameters of structurally related phenylacetic acid derivatives:
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | CAS RN | Purity (%) | Price (JPY) |
|---|---|---|---|---|---|---|
| 3-Methoxyphenylacetic acid | C₉H₁₀O₃ | 3-OCH₃ | 71–73 | 1798-09-0 | >95.0 | 10,000/25g |
| DL-α-Methoxyphenylacetic acid | C₉H₁₀O₃ | α-OCH₃ (racemic) | 68–72 | 7021-09-2 | >98.0 | 11,000/5g |
| (R)-(-)-2-Methoxy-2-phenylacetic acid | C₉H₁₀O₃ | Chiral α-OCH₃ | 69–70 | 3966-32-3 | >97.0 | 23,000/5g |
| 2,5-Dichloro-3-methoxyphenylacetic acid | — | 3-OCH₃, 2-Cl, 5-Cl | Not reported | Not reported | — | — |
Key Observations :
- Substituent Effects: The dichloro substitution in the target compound introduces electron-withdrawing groups, likely increasing acidity (lower pKa) compared to non-chlorinated analogs like 3-methoxyphenylacetic acid. This could enhance reactivity in esterification or amidation reactions .
- Melting Points : Chlorine atoms typically elevate melting points due to increased polarity and intermolecular interactions. However, the absence of reported data for the target compound limits direct comparison.
- Chirality : Unlike DL-α-methoxyphenylacetic acid (racemic) and its enantiopure (R)-isomer, the target compound lacks a chiral center, simplifying synthesis and purification .
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